

High-performance liquid chromatography (HPLC) for PBT434 mesylate analysis

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Compound of Interest

Compound Name: PBT434 mesylate

Cat. No.: B15607247

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Application Notes and Protocols for the HPLC Analysis of PBT434 Mesylate

Introduction

PBT434 is a novel quinazolinone-based compound under investigation for the treatment of neurodegenerative diseases such as Parkinson's disease and Multiple System Atrophy. As a drug development candidate, robust analytical methods are crucial for its characterization, quantification, and quality control. High-Performance Liquid Chromatography (HPLC) is a precise and reliable technique for the analysis of pharmaceutical compounds. This document provides a detailed application note and protocol for the analysis of **PBT434 mesylate** using reverse-phase HPLC (RP-HPLC).

PBT434 is a quinazolinone derivative, and its mesylate salt form is often used in pharmaceutical development.^{[1][2]} The protocols outlined below are designed for researchers, scientists, and drug development professionals to accurately determine the purity and concentration of **PBT434 mesylate** in bulk drug substances and formulated products.

Principle of the Method

The method employs reverse-phase high-performance liquid chromatography with UV detection. The separation is achieved on a C18 stationary phase, which is non-polar. The mobile phase is a polar mixture of an aqueous buffer and an organic solvent. In this system, PBT434, a relatively non-polar molecule, is retained by the stationary phase. By gradually

increasing the proportion of the organic solvent in the mobile phase (gradient elution), the analyte is eluted from the column and detected by a UV spectrophotometer. The concentration of **PBT434 mesylate** is determined by comparing the peak area of the sample to that of a reference standard of known concentration.

Experimental Protocols

Materials and Reagents

- **PBT434 Mesylate** Reference Standard: Certified standard of known purity.
- Acetonitrile (ACN): HPLC grade or higher.
- Methanol (MeOH): HPLC grade or higher.
- Water: HPLC grade or deionized water (18 MΩ·cm).
- Formic Acid (FA): ACS reagent grade or higher (≥98%).
- Ammonium Acetate: HPLC grade or higher.
- Dimethyl Sulfoxide (DMSO): HPLC grade or higher.[3]

Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a gradient pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector is suitable for this analysis.

Parameter	Recommended Condition
HPLC System	Agilent 1260 Infinity II or equivalent
Column	C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient Program	See Table 2
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Detection Wavelength	254 nm (or optimal wavelength determined by UV scan)
Injection Volume	10 µL
Run Time	Approximately 20 minutes
Diluent	Acetonitrile/Water (50:50, v/v)

Preparation of Solutions

Mobile Phase A (0.1% Formic Acid in Water): Add 1.0 mL of formic acid to 1000 mL of HPLC grade water. Mix well and degas before use.

Mobile Phase B (0.1% Formic Acid in Acetonitrile): Add 1.0 mL of formic acid to 1000 mL of HPLC grade acetonitrile. Mix well and degas before use.

Diluent (Acetonitrile/Water, 50:50 v/v): Mix equal volumes of acetonitrile and HPLC grade water.

Standard Stock Solution (1.0 mg/mL of PBT434): Accurately weigh approximately 25 mg of **PBT434 mesylate** reference standard into a 25 mL volumetric flask. The molecular weight of PBT434 is 302.16 g/mol and **PBT434 mesylate** is 398.3 g/mol ^[1] To report the concentration as the free base, a correction factor of 0.7586 (302.16 / 398.3) should be applied. Dissolve in

and dilute to volume with DMSO.[3] Mix thoroughly. This stock solution should be stored at 2-8 °C.

Working Standard Solution (0.1 mg/mL of PBT434): Transfer 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask. Dilute to volume with the diluent and mix well.

Sample Preparation: Accurately weigh an amount of the sample containing approximately 10 mg of **PBT434 mesylate** and transfer to a 100 mL volumetric flask. Add approximately 70 mL of diluent and sonicate for 15 minutes to dissolve. Dilute to volume with the diluent and mix well. Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

Gradient Program

The following gradient program is recommended for the separation:

Time (minutes)	% Mobile Phase A	% Mobile Phase B
0.0	90	10
10.0	10	90
15.0	10	90
15.1	90	10
20.0	90	10

Data Presentation

Quantitative Data Summary

The following tables summarize the expected quantitative data from the analysis.

Table 1: System Suitability Parameters

Parameter	Acceptance Criteria
Tailing Factor (T)	≤ 2.0
Theoretical Plates (N)	≥ 2000
%RSD of Peak Area	$\leq 2.0\%$ (for n=5)
%RSD of Retention Time	$\leq 1.0\%$ (for n=5)

Table 2: Linearity Data

Concentration ($\mu\text{g/mL}$)	Peak Area (arbitrary units)
10	Value
25	Value
50	Value
100	Value
150	Value
Correlation Coefficient (r^2)	≥ 0.999

Table 3: Accuracy (Recovery) Data

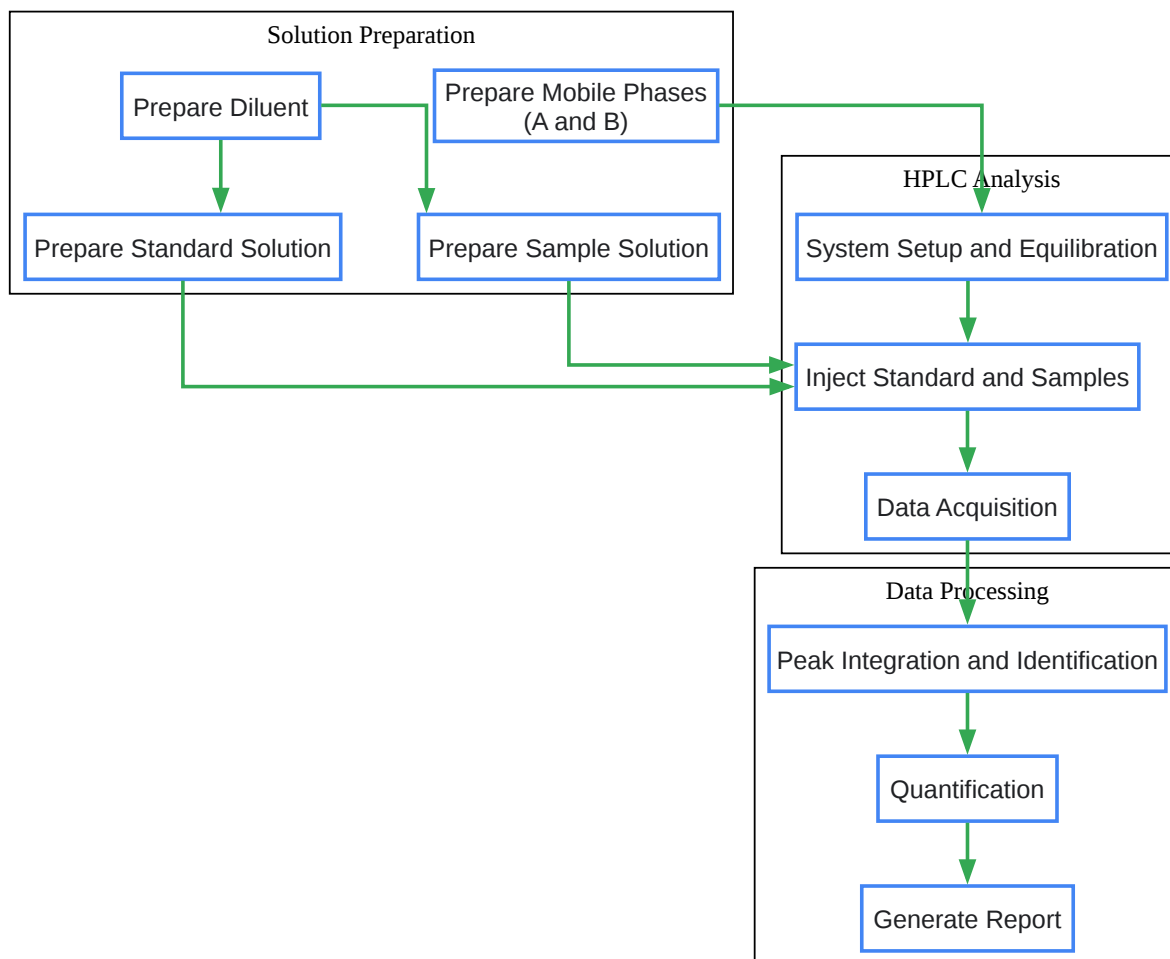
Spiked Level	Amount Spiked ($\mu\text{g/mL}$)	Amount Recovered ($\mu\text{g/mL}$)	% Recovery
80%	80	Value	Value
100%	100	Value	Value
120%	120	Value	Value
Mean % Recovery	Value		

Table 4: Precision Data

Precision Type	Parameter	Acceptance Criteria
Repeatability	%RSD of Assay	$\leq 2.0\%$
Intermediate Precision	%RSD of Assay	$\leq 2.0\%$

Visualization

Experimental Workflow

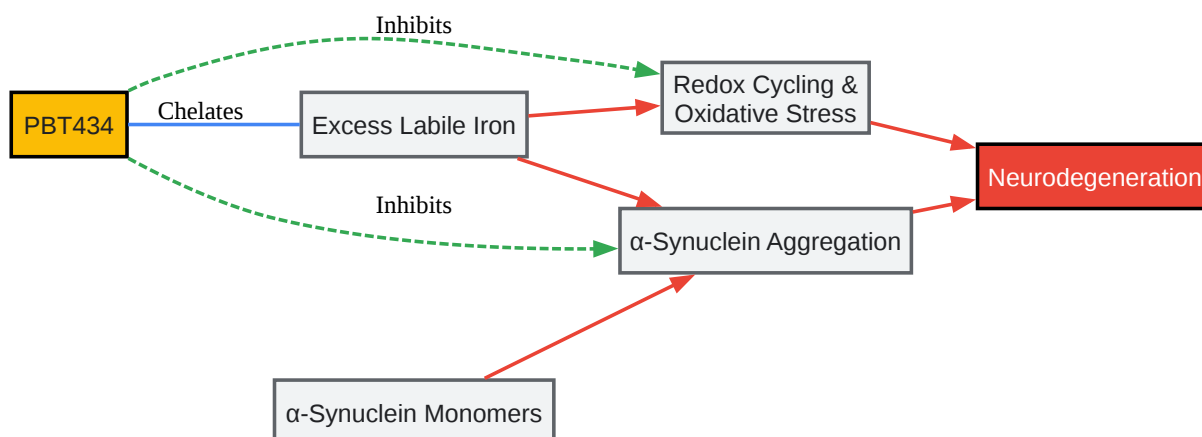


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Caption: Workflow for HPLC analysis of **PBT434 mesylate**.

Signaling Pathway (Illustrative)

While HPLC analysis does not directly probe signaling pathways, PBT434 is known to modulate iron trafficking and inhibit α -synuclein aggregation. The following diagram illustrates this proposed mechanism of action.



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Caption: Proposed mechanism of action of PBT434.

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References

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